molecular formula C10H12N4O2S2 B12164104 N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2,5-dimethylthiazole-4-carboxamide

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2,5-dimethylthiazole-4-carboxamide

Katalognummer: B12164104
Molekulargewicht: 284.4 g/mol
InChI-Schlüssel: SPTKYWNFTGHMDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2,5-dimethylthiazole-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a thiazole ring, and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2,5-dimethylthiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thiadiazole ring through the cyclization of appropriate thiosemicarbazide derivatives. The thiazole ring is then introduced via a cyclization reaction involving α-haloketones. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2,5-dimethylthiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions may require catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2,5-dimethylthiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2,5-dimethylthiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide
  • N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-methylthiazole-4-carboxamide
  • N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)-2,5-dimethylthiazole-4-carboxylic acid

Uniqueness

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2,5-dimethylthiazole-4-carboxamide stands out due to its unique combination of a thiadiazole ring and a thiazole ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H12N4O2S2

Molekulargewicht

284.4 g/mol

IUPAC-Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,5-dimethyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C10H12N4O2S2/c1-5-8(11-6(2)17-5)9(15)12-10-14-13-7(18-10)4-16-3/h4H2,1-3H3,(H,12,14,15)

InChI-Schlüssel

SPTKYWNFTGHMDE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(S1)C)C(=O)NC2=NN=C(S2)COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.